molecular formula C15H10Br2O B8762340 (E)-4,4'-Dibromochalcone

(E)-4,4'-Dibromochalcone

Cat. No.: B8762340
M. Wt: 366.05 g/mol
InChI Key: LRNSKEMAIABAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4,4'-Dibromochalcone is a useful research compound. Its molecular formula is C15H10Br2O and its molecular weight is 366.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10Br2O

Molecular Weight

366.05 g/mol

IUPAC Name

1,3-bis(4-bromophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H

InChI Key

LRNSKEMAIABAKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of E 4,4 Dibromochalcone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of (E)-4,4'-Dibromochalcone in solution. nih.gov By analyzing the chemical shifts, coupling constants, and solvent effects, a comprehensive picture of its conformation and stereochemistry can be achieved.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Solution Conformation

The ¹H-NMR spectrum of this compound provides critical insights into the spatial arrangement of its protons. The olefinic protons, H-α and H-β, are particularly diagnostic for the conformation of the enone moiety. In a typical spectrum, these protons appear as doublets due to coupling with each other. The observed chemical shifts for these and other protons in the molecule are influenced by the electronic environment and the anisotropic effects of the aromatic rings. researchgate.net

Table 1: ¹H-NMR Chemical Shift Data for this compound

Proton Chemical Shift (δ, ppm)
H-α ~7.4-7.6
H-β ~7.7-7.9

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Structural Confirmation

¹³C-NMR spectroscopy offers direct information about the carbon skeleton of this compound, confirming the connectivity of the atoms within the molecule. bhu.ac.in Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shifts are indicative of their local electronic environment. For instance, the carbonyl carbon (C=O) typically resonates at a significantly downfield position compared to the aromatic and olefinic carbons. The ipso-carbons attached to the bromine atoms also show characteristic shifts, which can be influenced by the "heavy atom effect". stackexchange.com

Table 2: ¹³C-NMR Chemical Shift Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O ~188-190
C-α ~122-124
C-β ~142-144
Aromatic Carbons ~128-138

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Stereochemical Assignment of (E)-Configuration

The assignment of the (E)-configuration for 4,4'-Dibromochalcone is primarily determined by the coupling constant (³J) between the vinylic protons, H-α and H-β, in the ¹H-NMR spectrum. For a trans or (E) isomer, the dihedral angle between these protons is approximately 180°, which results in a large coupling constant, typically in the range of 15-18 Hz. This large value is a definitive indicator of the trans relationship of the protons across the double bond, confirming the (E)-stereochemistry of the chalcone (B49325). oup.com

Solvent Effects on Solution Conformation and Chemical Shifts

The choice of solvent can significantly influence the NMR spectrum of this compound. thieme-connect.de Solvents can interact with the solute through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS). ucl.ac.ukorganicchemistrydata.org For example, using an aromatic solvent like benzene-d₆ can cause noticeable changes in the chemical shifts of protons due to the solvent's magnetic anisotropy. ucl.ac.uk Similarly, polar solvents like DMSO-d₆ can interact with the carbonyl group, leading to downfield shifts of nearby protons. mdpi.compitt.edusysu.edu.cn These solvent-induced shifts can be utilized to resolve overlapping signals and provide further conformational information. thieme-connect.de

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. utdallas.edu The most prominent of these is the strong absorption band for the carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone, which typically appears in the range of 1640-1660 cm⁻¹. fabad.org.tr The C=C stretching vibration of the enone system is also observed, usually around 1580-1600 cm⁻¹. fabad.org.tr Additionally, the spectrum will show absorptions for the C-H stretching of the aromatic rings and the vinyl group, as well as C-Br stretching vibrations. fabad.org.trvscht.czlibretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ketone) Stretching ~1640 - 1660
C=C (Alkene) Stretching ~1580 - 1600
C=C (Aromatic) Stretching ~1400 - 1600
C-H (Aromatic/Vinyl) Stretching ~3000 - 3100

Note: Wavenumbers are approximate and can vary based on the sample preparation method (e.g., KBr pellet, solution).

Raman Spectroscopy

Information regarding the specific Raman spectroscopic analysis of this compound is not extensively available in the surveyed literature. However, Raman spectroscopy is a valuable technique for analyzing chalcones and related compounds. Generally, the Raman spectra of chalcones would be expected to show characteristic peaks corresponding to the vibrations of their functional groups. These would include C=C stretching vibrations from the aromatic rings and the α,β-unsaturated system, as well as the C=O stretching of the ketone group. For halogenated compounds like this compound, C-Br stretching vibrations would also be expected, typically in the lower frequency region of the spectrum. The technique is particularly useful for studying molecular structure and bonding in the solid state and can complement data from other spectroscopic methods like infrared spectroscopy. nih.gov

Mass Spectrometry

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to precisely determine the mass of a molecule, which aids in confirming its elemental composition. For this compound, the molecular formula is C₁₅H₁₀Br₂O. nih.govchemicalbook.com The exact mass of this compound can be calculated and compared with the experimentally determined value from an HRMS analysis. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks being approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a key identifier for dibrominated compounds.

Table 1: HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₅H₁₀Br₂O
Exact Mass363.9098 g/mol
Molecular Weight366.05 g/mol

Note: The exact mass is the monoisotopic mass, while the molecular weight is the average mass based on natural isotopic abundance. nih.gov

In mass spectrometry, after the initial ionization to form a molecular ion (M+), the ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides valuable structural information. For chalcones, fragmentation often occurs at the bonds adjacent to the carbonyl group and the α,β-unsaturated double bond. chemguide.co.ukresearchgate.net

Key fragmentation pathways for this compound would likely involve:

Cleavage of the C-C bond between the carbonyl group and the brominated phenyl ring , leading to the formation of a 4-bromobenzoyl cation.

Cleavage on the other side of the carbonyl group , resulting in a cinnamoyl-type fragment.

Retro-Diels-Alder-type reactions within the propenone linkage.

Loss of a bromine atom from the molecular ion or from subsequent fragments.

The resulting fragments are detected by the mass spectrometer, and their mass-to-charge ratios help in reconstructing the structure of the original molecule. msu.edulibretexts.orgmiamioh.edu

Single Crystal X-ray Diffraction (XRD) Analysis

Detailed analysis of the XRD data allows for the precise measurement of the geometric parameters within the this compound molecule. This data is critical for understanding the bonding and strain within the structure.

Table 2: Selected Bond Lengths for a Chalcone Derivative (Illustrative)

BondLength (Å)
C=O~1.23
C=C~1.34
C-C (single)~1.48
C-Br~1.90

Table 3: Selected Bond Angles for a Chalcone Derivative (Illustrative)

AngleDegree (°)
C-C(=O)-C~120
C=C-C~122
O=C-C=C~121

Note: The values in Tables 2 and 3 are representative of typical chalcone structures and may vary slightly for this compound specifically. Precise values are obtained from the crystallographic information file (CIF) of the specific compound. researchgate.net

The torsion angles, which describe the rotation around single bonds, are also determined from XRD data. In this compound, the key torsion angles would be those around the C-C single bonds connecting the phenyl rings to the propenone linker. These angles indicate the degree of twist of the phenyl rings relative to the central enone system, which is often close to planar to maximize conjugation. scirp.org

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Computational Chemistry and Theoretical Modeling of E 4,4 Dibromochalcone

Quantum Chemical Calculations for Advanced Properties

Calculation of (Hyper)polarizabilities for Nonlinear Optics

(E)-4,4'-Dibromochalcone, belonging to the chalcone (B49325) family, is a subject of interest for nonlinear optical (NLO) applications due to its conjugated π-electron system that facilitates charge transfer. Computational methods, particularly Density Functional Theory (DFT), are extensively used to calculate the (hyper)polarizabilities, which are key indicators of a molecule's NLO response.

The first-order hyperpolarizability (β) is a critical parameter for second-order NLO materials. Theoretical calculations for various chalcone derivatives have shown that the magnitude of β is highly dependent on the molecular structure, including the nature and position of substituent groups on the aromatic rings. For brominated chalcones, such as 4-bromochalcone (B160694), DFT calculations have been employed to determine these NLO properties. For instance, the hyperpolarizability of 4-bromochalcone has been calculated to be 1.14 times greater than that of the standard NLO material, urea. nih.gov

Computational studies on similar chalcone derivatives provide insights into the expected NLO properties of this compound. For example, in a study of 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the computed first hyperpolarizability was found to be 55 times greater than that of urea. acrhem.org These calculations are typically performed using methods like the time-dependent Hartree–Fock (TDHF) method. acrhem.org The calculated values for dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for various chalcone derivatives demonstrate the significant influence of substituents on these properties.

Table 1: Calculated NLO Properties of Representative Chalcone Derivatives

CompoundMethodDipole Moment (μ) [D]Polarizability (α) [x 10-24 esu]First Hyperpolarizability (β) [x 10-30 esu]
4-Bromoanilinium PerchlorateB3LYP13.502820.5042.1218
4,4'-DimethylaminocyanobiphenylB3LYP/6-31G(d,p)8.5028.8748.988
4,4'-DimethylaminocyanobiphenylHF/6-31G(d,p)6.6024.399.977

Wave Function Analysis Methods (e.g., Inter-Fragment Charge Transfer)

Wave function analysis provides a deeper understanding of the electronic transitions that give rise to the optical properties of molecules. Methods like the analysis of frontier molecular orbitals (HOMO and LUMO) and natural bond orbital (NBO) analysis are commonly used to study intramolecular charge transfer (ICT). researchgate.netresearchgate.net

For chalcone derivatives, it is well-established that the electronic properties are governed by ICT from a donor part of the molecule to an acceptor part upon photoexcitation. researchgate.net In this compound, one of the bromophenyl groups can act as a donor and the other, along with the enone bridge, as an acceptor. The extent of this charge transfer is a key factor in determining the molecule's NLO response.

Sum-Over-States (SOS) Approach for Optical Properties

The SOS method is particularly valuable for understanding the origin of the NLO response and for designing molecules with enhanced properties. researchgate.net By analyzing the contributions of individual excited states, researchers can identify the key electronic transitions responsible for the NLO activity. For chalcone derivatives, the SOS approach has been used to model their second- and third-order nonlinearities. researchgate.net

A significant advantage of the SOS method is its ability to provide a frequency-dependent description of the NLO properties, which is crucial for understanding the performance of materials in various optical applications. rsc.org However, a limitation of the SOS approach is that its accuracy can be compromised if a sufficient number of excited states are not included in the summation, and in some cases, a simple two-level approximation can be misleading. uea.ac.uk

Reaction Mechanism Studies through Computational Methods

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this includes its synthesis and subsequent reactions.

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of an aryl methyl ketone with an aromatic aldehyde. jchemrev.com Computational studies can model the reaction pathway, identifying transition states and intermediates, and calculating activation energies. This provides a detailed understanding of the reaction kinetics and thermodynamics. The mechanism in a basic medium proceeds through an enolate intermediate, while an enol intermediate is involved in an acidic medium. researchgate.net

Furthermore, the bromination of chalcones is a key reaction for producing compounds like this compound. Theoretical studies on the bromination of the chalcone backbone can reveal the reaction mechanism, including whether it proceeds through a concerted or stepwise pathway, and can predict the regioselectivity of the bromine addition. koyauniversity.orgdntb.gov.uakoyauniversity.org Such studies often employ DFT to map the potential energy surface of the reaction.

Reactivity and Derivatization Pathways of E 4,4 Dibromochalcone

Reactions Involving the α,β-Unsaturated Carbonyl System

The core chalcone (B49325) scaffold, characterized by an enone functional group, is susceptible to various addition reactions. The electron-withdrawing effect of the carbonyl group renders the β-carbon electrophilic and prone to attack by nucleophiles, while the double bond can undergo epoxidation.

Nucleophilic Addition Reactions

The carbonyl group and the β-carbon of the enone system in (E)-4,4'-Dibromochalcone are primary sites for nucleophilic attack. A prominent example of this reactivity is the reaction with hydrazine (B178648) derivatives to form pyrazoline heterocycles. This reaction typically proceeds via initial nucleophilic addition of hydrazine to the carbonyl carbon, followed by an intramolecular Michael addition and subsequent dehydration to yield the stable pyrazoline ring.

The synthesis of pyrazoline derivatives from chalcones is a well-established method for creating five-membered heterocyclic compounds containing two adjacent nitrogen atoms. lew.ronih.govthaiscience.infothepharmajournal.comelifesciences.org While specific studies on this compound are not extensively detailed in readily available literature, the general reaction mechanism is applicable. The reaction of a chalcone with hydrazine hydrate (B1144303) in a suitable solvent, often with an acid catalyst like acetic acid, leads to the formation of the corresponding pyrazoline. lew.rothepharmajournal.com

Table 1: Synthesis of Pyrazoline Derivatives from Chalcones

Chalcone Derivative Reagent Conditions Product Yield (%) Reference
Substituted Chalcones Hydrazine Hydrate, Acetic Acid Ethanol (B145695), Reflux 3,5-Diphenyl-4,5-dihydro-1H-pyrazole derivatives Good lew.ro
Substituted Chalcones 2,4-Dinitrophenylhydrazine Ethanol, Reflux 1-(2,4-dinitrophenyl)-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives 68-82 researchgate.net
Fluorinated Chalcones Hydrazine Hydrate or Phenylhydrazine, Acetic Acid Microwave (180W), 2 min Fluorinated pyrazoline analogs Not Specified thaiscience.info

Another example of nucleophilic addition involves the reaction of chalcone dibromides with thiourea. Although this reaction starts from the dibrominated derivative of the chalcone at the double bond, it demonstrates the susceptibility of the chalcone framework to reactions with nitrogen and sulfur-containing nucleophiles to form heterocyclic systems like thiazines. youtube.com

Epoxidation Reactions and Epoxide Ring Transformations

The electron-deficient double bond of the α,β-unsaturated carbonyl system in chalcones is susceptible to epoxidation. Common reagents for this transformation include hydrogen peroxide under basic conditions or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govleah4sci.com The resulting α,β-epoxy ketones are valuable synthetic intermediates.

The choice of epoxidizing agent can be influenced by the electronic nature of the alkene. For electron-rich alkenes, m-CPBA is often effective, whereas for electron-deficient alkenes, such as chalcones, nucleophilic epoxidation using hydrogen peroxide and a base is a common strategy. youtube.com

Epoxides derived from chalcones can undergo ring-opening reactions under acidic conditions. libretexts.orgpressbooks.pubyoutube.com The protonation of the epoxide oxygen activates the ring towards nucleophilic attack. The regioselectivity of the ring opening is influenced by the substitution pattern of the epoxide. In the case of chalcone epoxides, the presence of the aryl groups can lead to interesting rearrangements.

Under acidic conditions, the ring opening of α,β-epoxy ketones can be accompanied by a 1,2-aryl shift. This rearrangement is driven by the formation of a more stable carbocation intermediate. For an epoxide derived from this compound, acid-catalyzed ring opening could potentially lead to the migration of one of the 4-bromophenyl groups. This type of rearrangement has been observed in other chalcone oxide systems and is a key step in the synthesis of various rearranged products. nih.gov The transition state for this reaction has characteristics of both SN1 and SN2 pathways, with significant carbocationic character at the more substituted carbon, which influences the site of nucleophilic attack. libretexts.orgpressbooks.pub

Michael Addition Reactions (e.g., Thia-Michael Addition)

The β-carbon of the α,β-unsaturated carbonyl system in this compound is an electrophilic center that readily undergoes Michael (conjugate) addition with a variety of nucleophiles. nih.gov Thia-Michael additions, involving the addition of thiols, are particularly efficient for forming carbon-sulfur bonds. libretexts.orgnih.govmdpi.com

The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the chalcone. The electron-withdrawing nature of the two 4-bromophenyl groups in this compound would be expected to enhance the electrophilicity of the β-carbon, thus facilitating the Michael addition. libretexts.org

Table 2: Examples of Thia-Michael Addition to Chalcones

Chalcone Thiol Catalyst/Conditions Product Reference
Thiophene-containing chalcones 4-Chlorothiophenol Triethylamine, Ethanol, Reflux 1-(substituted aryl)-3-(4-chlorophenylmercapto)-1-(2-thienyl)-1-propanones lew.ro
Various Chalcones Thiophenols Ionic-liquid-supported TBD, Solvent-free Michael adducts researchgate.net
Electron deficient alkenes Thiols KF/Alumina, Solvent-free or Glycerin Conjugate addition products scispace.com

Transformations Involving the Bromine Substituents

The presence of bromine atoms on both phenyl rings of this compound opens up possibilities for derivatization through cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govresearchgate.netnih.gov The bromine atoms in this compound serve as excellent handles for such transformations.

This reaction would allow for the substitution of one or both bromine atoms with a wide range of aryl, heteroaryl, or vinyl groups, depending on the boronic acid or ester used. The reaction is generally tolerant of various functional groups, including the α,β-unsaturated carbonyl system present in the chalcone core. This enables the synthesis of complex, highly functionalized chalcone derivatives. For instance, the reaction of this compound with phenylboronic acid in the presence of a palladium catalyst and a base would be expected to yield (E)-1,3-bis(biphenyl-4-yl)prop-2-en-1-one.

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Aryl Bromide Boronic Acid Catalyst Base Solvent Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine Various aryl/heteroaryl boronic acids Pd(PPh3)4 K3PO4 1,4-Dioxane mdpi.com
4-Bromophenol Phenylboronic acid Pd on porous glass Various bases Water, Microwave researchgate.net
4-Bromo-benzoic acid (3-propionamidophenyl)boronic acid Na2PdCl4/PPh2PhSO3Na/HCOOH K2CO3 Water nih.gov

The successful Suzuki-Miyaura coupling of related compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrates the feasibility of this reaction on the 4-bromophenyl moiety. mdpi.com

Reductive Debromination Reactions

Reductive dehalogenation is a significant transformation in organic synthesis, allowing for the selective removal of halogen atoms from aromatic rings. For this compound, this process would involve the removal of one or both bromine atoms to yield monobrominated or the parent chalcone structure, respectively. While direct studies on this compound are not extensively detailed in the cited literature, the principles of aryl bromide reduction are well-established and applicable.

A primary method for this transformation is catalytic hydrogenation. researchwithrutgers.comorganic-chemistry.org This technique typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.orgsci-hub.se The reaction is generally performed under neutral conditions, often with a base like sodium bicarbonate to neutralize the hydrogen bromide byproduct. sci-hub.se An important aspect of this method is its chemoselectivity; aryl bromides can be selectively reduced in the presence of various other functional groups, including ketones, which is crucial for preserving the chalcone backbone. researchwithrutgers.comorganic-chemistry.orgresearchgate.net The α,β-unsaturated double bond in the chalcone structure may also be susceptible to reduction, potentially leading to a saturated dihydrochalcone. nih.govacs.org The choice of catalyst and reaction conditions can influence the regioselectivity, determining whether the double bond or the aryl bromide is reduced. acs.orgnih.gov

Alternative, metal-free methods have also been developed, utilizing visible light and a base to initiate a radical-mediated hydrogenation of aryl halides. organic-chemistry.org These reactions demonstrate high functional group tolerance and proceed under mild conditions.

Table 1: General Conditions for Reductive Debromination of Aryl Bromides

MethodCatalyst/ReagentsReductantKey Features
Catalytic Hydrogenation10% Palladium-on-carbon (Pd/C)Hydrogen gas (H₂)Neutral conditions, high chemoselectivity for C-Br bond over other groups like ketones. organic-chemistry.orgsci-hub.se
Transfer HydrogenationPalladium-on-carbon (Pd/C)Ammonium (B1175870) formateAvoids the use of gaseous hydrogen. acs.org
PhotoreductionPhotocatalyst (e.g., Ru(bpy)₃Cl₂)Hantzsch ester or HCO₂H/iPr₂NEtTin-free, visible-light mediated, good functional group tolerance. organic-chemistry.org

Electrophilic Substitution on Brominated Aromatic Rings

The two brominated phenyl rings of this compound are subject to electrophilic aromatic substitution (EAS), a foundational reaction class for functionalizing aromatic systems. The bromine atoms, being halogens, act as deactivating groups due to their inductive electron-withdrawing effect, which slows down the rate of substitution compared to unsubstituted benzene (B151609). However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (the arenium ion) when substitution occurs at these positions.

Given the structure of this compound, electrophilic attack would be directed to the positions ortho to the bromine atoms on both rings. The presence of the α,β-unsaturated ketone system further influences the reactivity. The ring attached to the carbonyl group (the 4-bromo-benzoyl moiety) is more deactivated than the ring attached to the β-carbon (the 4-bromophenyl moiety). Consequently, electrophilic substitution is more likely to occur on the 4-bromophenyl ring.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of a related compound, [2.2]paracyclophane, is noted to be a complex reaction, suggesting that nitration of this compound would require carefully optimized conditions to achieve clean substitution and avoid side-products. beilstein-journals.org Studies on similar brominated compounds, like 4-bromochalcone (B160694), confirm that the bromine atom facilitates electrophilic substitutions for further functionalization. smolecule.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄(E)-1-(4-Bromophenyl)-3-(4-bromo-3-nitrophenyl)prop-2-en-1-one
BrominationBr₂, FeBr₃(E)-1-(4-Bromophenyl)-3-(3,4-dibromophenyl)prop-2-en-1-one
Friedel-Crafts AcylationCH₃COCl, AlCl₃(E)-1-(4-Bromophenyl)-3-(3-acetyl-4-bromophenyl)prop-2-en-1-one

Note: The table reflects the predicted outcome based on directing group effects, with substitution favored on the ring further from the deactivating carbonyl group.

Cyclization and Heterocyclic Annulation

The α,β-unsaturated ketone backbone of this compound is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. The electrophilic nature of the β-carbon and the carbonyl carbon allows for reactions with various dinucleophiles, leading to the formation of five- and six-membered rings.

Synthesis of Flavones and Flavonols

Flavones and flavonols are important classes of flavonoids for which chalcones are key biosynthetic precursors. sapub.org this compound can be converted into the corresponding brominated flavone (B191248) and flavonol derivatives through oxidative cyclization reactions. To synthesize these compounds, the chalcone precursor must possess a hydroxyl group at the ortho-position of the benzoyl ring (Ring A). Therefore, the starting material would be an o-hydroxy-4-bromochalcone derivative, which upon reaction with 4-bromobenzaldehyde (B125591) yields the necessary precursor.

The Algar-Flynn-Oyamada (AFO) reaction is a common method for converting such o-hydroxychalcones into flavonols (3-hydroxyflavones). This reaction involves the oxidative cyclization of the chalcone using hydrogen peroxide in an alkaline medium. The synthesis of 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one (a 4'-bromoflavonol) has been successfully achieved using this methodology.

Flavones (which lack the 3-hydroxy group) can be synthesized from the same o-hydroxychalcone precursors using different cyclization conditions, often involving iodine in a solvent like DMSO.

Formation of Pyrazole (B372694) and Isoxazole (B147169) Derivatives

The 1,3-diphenylprop-2-en-1-one structure of this compound is an ideal template for synthesizing five-membered heterocyclic rings like pyrazoles and isoxazoles.

Pyrazoles: These are synthesized by the reaction of chalcones with hydrazine derivatives. The reaction proceeds via the condensation of the hydrazine with the carbonyl group, followed by a cyclization reaction involving the α,β-unsaturated system. A common pathway involves first converting the chalcone to its α,β-dibromo derivative by reaction with bromine in acetic acid. odinity.comresearchgate.net This dibromide then readily reacts with various hydrazines (like hydrazine hydrate or substituted hydrazides) to yield the corresponding pyrazole. This method allows for the synthesis of 3,5-diarylpyrazoles, where the aryl groups are 4-bromophenyl.

Isoxazoles: The synthesis of isoxazole derivatives is achieved by reacting this compound with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base. odinity.com The reaction involves the initial formation of an oxime at the carbonyl group, followed by intramolecular Michael addition of the oxime oxygen to the β-carbon of the double bond and subsequent dehydration to form the stable isoxazole ring. Similar to pyrazole synthesis, this reaction can also proceed from the intermediate chalcone dibromide. odinity.com

Table 3: Synthesis of Pyrazole and Isoxazole Derivatives

Target HeterocycleReagentsKey Intermediate (if applicable)Resulting Structure
PyrazoleHydrazine hydrate (NH₂NH₂·H₂O)α,β-Dibromochalcone3,5-bis(4-bromophenyl)pyrazole
IsoxazoleHydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., KOH)Chalcone or α,β-Dibromochalcone3,5-bis(4-bromophenyl)isoxazole

Other Condensed Heterocyclic Systems

The reactivity of this compound extends to the formation of other important heterocyclic systems, including six-membered rings like pyrimidines and fused systems like quinoxalines.

Pyrimidines: Pyrimidine derivatives can be synthesized from chalcones by reacting them with N-C-N building blocks such as urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base like ethanolic KOH. derpharmachemica.comderpharmachemica.comresearchgate.netimpactfactor.orgbu.edu.eg The reaction involves a condensation and cyclization sequence where the N-C-N unit reacts with the α,β-unsaturated ketone system of the chalcone. Using this compound as the starting material would yield pyrimidines substituted with two 4-bromophenyl groups, such as 4,6-bis(4-bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine when using thiourea. impactfactor.org

Quinoxalines: Quinoxalines are bicyclic heterocycles formed by the fusion of a benzene ring and a pyrazine (B50134) ring. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org The α,β-dibromo adduct of this compound can serve as a precursor to a 1,2-dicarbonyl equivalent. The reaction of this dibromo-chalcone with benzene-1,2-diamine in the presence of an acid catalyst can lead to the formation of 2,3-disubstituted quinoxalines. This pathway provides access to quinoxalines bearing two 4-bromophenyl substituents. derpharmachemica.comnih.govchim.it

Reduction of Carbonyl and Olefinic Moieties

The α,β-unsaturated carbonyl system in this compound presents two primary sites for reduction: the olefinic carbon-carbon double bond (C=C) and the carbonyl group (C=O). The selectivity of the reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the synthesis of distinct derivatives such as dihydrochalcones, allylic alcohols, or fully saturated diarylpropanols.

Selective Reduction of the Olefinic Moiety

Catalytic hydrogenation is a standard method for the selective reduction of the carbon-carbon double bond in the chalcone scaffold, which converts the chalcone into the corresponding dihydrochalcone. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen gas atmosphere. This process saturates the olefinic bond to yield 1,3-bis(4-bromophenyl)propan-1-one, while leaving the carbonyl group intact.

Research on various brominated chalcones has demonstrated that catalytic hydrogenation using Pd/C effectively produces dihydrochalcones. nih.gov In a similar vein, biotransformation using specific yeast strains has also proven effective in the regiospecific hydrogenation of the C=C bond in brominated chalcones, yielding the corresponding dihydrochalcones. nih.gov

ReactantReagent/CatalystProductYield Range
Brominated ChalconesPd/C, H₂Brominated Dihydrochalcones34-84%

This interactive table summarizes the typical yield for the selective reduction of the olefinic moiety in brominated chalcones based on published research. nih.gov

Selective Reduction of the Carbonyl Moiety

The selective reduction of the carbonyl group in this compound to a secondary alcohol, yielding (E)-1,3-bis(4-bromophenyl)prop-2-en-1-ol, can be accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is commonly used for this purpose, as it is generally selective for aldehydes and ketones over less reactive functional groups like alkenes under controlled conditions. masterorganicchemistry.com The resulting product is a brominated allylic alcohol derivative.

Complete Reduction of Carbonyl and Olefinic Moieties

It is also possible to reduce both the carbonyl and olefinic functionalities simultaneously to obtain a fully saturated product. This can be achieved through more rigorous catalytic hydrogenation conditions or by using specific reagent systems. For instance, studies have shown that using palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) as a catalyst under a hydrogen atmosphere can lead to the formation of diarylpropanes, where both the double bond and the carbonyl group have been reduced. nih.gov

Furthermore, some research indicates that sodium borohydride (NaBH₄), typically used for selective carbonyl reduction, can mediate the non-chemoselective reduction of both the C=C and C=O bonds in chalcones, leading to the corresponding saturated alcohol, 1,3-bis(4-bromophenyl)propan-1-ol. researchgate.netresearchgate.net The complete reduction of this compound to the corresponding alkane, 1,3-bis(4-bromophenyl)propane, has also been documented in the literature. researchgate.net

ReactantReagent/CatalystProductYield Range
Brominated ChalconesPd(OH)₂/C, H₂Brominated Diarylpropanes34-84%

This interactive table illustrates the typical yield for the complete reduction of both moieties in brominated chalcones to form diarylpropanes. nih.gov

Advanced Optical and Electronic Properties of E 4,4 Dibromochalcone Derivatives

Non-linear Optical (NLO) Phenomena in (E)-4,4'-Dibromochalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have garnered significant interest in the field of non-linear optics. Their molecular framework serves as an excellent backbone for creating materials with substantial NLO responses. The presence of a delocalized π-electron system extending between an electron-donor (D) and an electron-acceptor (A) group facilitates intramolecular charge transfer (ICT), which is fundamental to their NLO properties. nih.govrsc.org The substitution of different functional groups on the aromatic rings allows for the fine-tuning of these optical properties. optica.orgacrhem.org While specific experimental data for this compound is not extensively detailed in publicly available literature, its NLO characteristics can be inferred from the extensive research conducted on analogous bromo-substituted and other chalcone (B49325) derivatives. The bromine atoms in the 4 and 4' positions are expected to act as electron-withdrawing groups, influencing the charge distribution across the π-conjugated system and thereby modulating the NLO response. nih.gov

Second-Order NLO Properties (First Hyperpolarizability, β)

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). Materials possessing a high β value are crucial for applications such as second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency. nih.govrsc.org For a molecule to exhibit a non-zero β value, it must be non-centrosymmetric. The inherent D-π-A structure of many chalcone derivatives breaks the centrosymmetry and enhances the molecular polarity, leading to significant second-order NLO effects.

The magnitude of β is highly dependent on the specific donor and acceptor groups attached to the chalcone scaffold. Studies on various chalcone derivatives have demonstrated that strategic chemical engineering can lead to first hyperpolarizability values comparable to those of well-known NLO materials. aip.org For instance, Hyper-Rayleigh Scattering measurements on different chalcone derivatives have yielded β values in the range of 25 to 32 x 10⁻³⁰ esu, which are comparable to the reference material p-nitroaniline (PNA). optica.org A combined experimental and theoretical investigation of two chalcone derivatives, MPSP and NPSP, also confirmed their potential for second-order NLO applications, with the measured β values showing good agreement with theoretical calculations. rsc.org Although specific β values for this compound are not reported, the presence of bromine substituents is known to play an important role in enhancing the NLO properties of organic materials. nih.gov

Third-Order NLO Properties (Third-Order Susceptibility, χ⁽³⁾; Cubic Hyperpolarizability, γ)

Third-order NLO phenomena are critical for all-optical switching, optical limiting, and data storage technologies. These properties are described by the macroscopic third-order susceptibility (χ⁽³⁾) and the microscopic cubic hyperpolarizability (also referred to as second hyperpolarizability, γ). acrhem.org Organic materials like chalcones are particularly promising for third-order NLO applications due to their large and ultrafast NLO responses originating from their delocalized π-electron systems. acrhem.org

Investigations into various chalcone derivatives have revealed significant third-order NLO activity. For example, a study on anthracenyl chalcone derivatives reported a high third-order susceptibility (χ⁽³⁾) value of 1.10 x 10⁻⁴ esu. nih.gov Another study on 3,4-Dimethoxy-4'-methoxychalcone (DMMC) in a DMF solution, using femtosecond laser pulses, determined the χ⁽³⁾ to be in the order of 6.7 x 10⁻¹² e.s.u. and the second hyperpolarizability (γ) to be 2.8 x 10⁻³¹ e.s.u. acrhem.org Research on bromo-substituted chalcones has also provided valuable data. A novel chalcone derivative containing a 4-bromophenyl group, synthesized and analyzed via the Z-scan technique, exhibited a molecular second-order hyperpolarizability (γh) of –5.9×10⁻⁴⁸ m⁵V⁻² (approximately -1.76 x 10⁻³³ esu). researchgate.net Similarly, picosecond Z-scan studies of chalcone derivatives synthesized from 4-bromoacetophenone and 3-bromoacetophenone found the second hyperpolarizability to be on the order of 10⁻³² esu. acrhem.orgacs.org These findings underscore that bromo-substitution can contribute effectively to the third-order NLO response.

CompoundParameterValueTechniqueReference
Anthracenyl Chalcone Derivativeχ⁽³⁾1.10 x 10⁻⁴ esuZ-scan (CW) nih.gov
3,4-Dimethoxy-4'-methoxychalcone (DMMC)χ⁽³⁾6.7 x 10⁻¹² esuZ-scan (fs) acrhem.org
3,4-Dimethoxy-4'-methoxychalcone (DMMC)γ2.8 x 10⁻³¹ esuZ-scan (fs) acrhem.org
4Br4MSPγ~10⁻³² esuZ-scan (ps) acs.org
BPDPγ-1.76 x 10⁻³³ esuZ-scan (ns) researchgate.net

Experimental Characterization Techniques

The Z-scan technique is a widely used and straightforward method to determine both the sign and magnitude of third-order NLO properties, namely the non-linear refractive index (n₂) and the non-linear absorption coefficient (β_NLO). acrhem.orgresearchgate.net The experiment involves translating a sample along the propagation axis (Z-axis) of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field. acrhem.org

A "closed-aperture" Z-scan, where the aperture is partially closed, is sensitive to non-linear refraction. A peak-valley profile indicates a self-defocusing effect (negative n₂), while a valley-peak profile signifies a self-focusing effect (positive n₂). nih.gov An "open-aperture" Z-scan, with the aperture fully open, measures the effects of non-linear absorption, such as two-photon absorption (TPA) or reverse saturable absorption (RSA). nih.govnih.gov

This technique can be employed using different laser pulse regimes. The continuous wave (CW) regime is often used to study thermal-induced nonlinearities, while femtosecond (fs) or picosecond (ps) pulsed lasers are used to investigate the ultrafast electronic contributions to the NLO response. x-mol.netrsc.org Numerous studies have successfully applied the Z-scan technique in both fs and CW regimes to characterize the third-order NLO properties of various chalcone derivatives. nih.govrsc.orgrsc.org

Hyper-Rayleigh Scattering (HRS) is a powerful experimental technique used to determine the first hyperpolarizability (β) of molecules in solution. optica.orgaip.org The technique is based on the incoherent scattering of second-harmonic light from a solution of randomly oriented, non-centrosymmetric molecules when illuminated by a high-intensity laser beam. Unlike other methods like Electric-Field-Induced Second Harmonic Generation (EFISHG), HRS does not require an external electric field to align the molecules and is particularly well-suited for ionic or quadrupolar species. aip.org

In a typical HRS experiment, a pulsed laser is focused onto a sample cell, and the scattered light at twice the incident frequency (2ω) is collected at a 90° angle. The intensity of this scattered second-harmonic light is proportional to the square of the first hyperpolarizability (β²). By comparing the HRS signal from the sample solution to that of a reference solvent with a known β value, the hyperpolarizability of the solute molecule can be determined. optica.orgrsc.org The use of tunable femtosecond lasers in tunable HRS (tHRS) experiments allows for the measurement of the dispersion of β with respect to wavelength, providing deeper insights into the relationship between molecular structure and NLO response. aip.org

Theoretical Insights into NLO Response (e.g., Charge Transfer Mechanisms)

The significant NLO responses observed in chalcone derivatives are fundamentally linked to intramolecular charge transfer (ICT) processes. rsc.orgresearchgate.net The typical chalcone structure can be described as a D-π-A system, where an electron-donor group (D) and an electron-acceptor group (A) are connected by a π-conjugated bridge (the enone moiety and aromatic rings). nih.govipcms.fr

Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), typically localized on the donor side, to the lowest unoccupied molecular orbital (LUMO), often localized on the acceptor side. nih.gov This charge redistribution creates a large change in the dipole moment between the ground and excited states, which is a key factor for a large second-order NLO response. acrhem.org For third-order properties, the extent of π-electron delocalization across the molecule is crucial. A more extensive conjugation and efficient ICT lead to higher molecular polarizability and hyperpolarizability. acrhem.orgrsc.org

In the case of this compound, both bromine atoms act as electron-withdrawing groups. This D(A)-π-A arrangement can still facilitate ICT, and the presence of halogens like bromine can enhance NLO properties through the heavy-atom effect and by modifying the electronic structure of the π-system. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), are instrumental in understanding these mechanisms. They allow for the calculation of HOMO-LUMO energy gaps, dipole moments, and hyperpolarizabilities, providing a visual description of the charge transfer process and guiding the design of new chalcones with optimized NLO properties. rsc.orgrsc.org

Structure-Property Relationships Governing NLO Behavior

The nonlinear optical (NLO) response of chalcone derivatives is intricately linked to their molecular structure, primarily governed by the principles of intramolecular charge transfer (ICT) from a donor (D) to an acceptor (A) group through a π-conjugated bridge. In the case of this compound, the bromine atoms at the 4 and 4' positions act as electron-withdrawing groups. This symmetric substitution pattern does not create the traditional D-π-A architecture that is highly effective for second-order NLO properties. However, the extended π-conjugation across the molecule, encompassing the two bromophenyl rings and the enone bridge, is a key determinant for third-order NLO activity.

The planarity of the chalcone backbone is another critical factor. A more planar structure facilitates π-electron delocalization, which in turn enhances the NLO response. The dihedral angle between the two aromatic rings influences the extent of this delocalization. Smaller dihedral angles generally lead to more efficient charge transfer and larger NLO responses.

Photophysical Characteristics

UV-Visible Absorption Spectra and Characteristics

The electronic absorption spectra of chalcones are typically characterized by two main absorption bands. The more intense band, appearing at longer wavelengths (typically in the range of 340-390 nm), is attributed to the π-π* electronic transition involving the entire conjugated system. A less intense band at shorter wavelengths (around 220-270 nm) is assigned to the n-π* transition, which involves the non-bonding electrons of the carbonyl oxygen.

The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. In polar solvents, a bathochromic (red) shift of the π-π* band is often observed due to the stabilization of the more polar excited state. Conversely, the n-π* transition may exhibit a hypsochromic (blue) shift in polar protic solvents due to hydrogen bonding with the carbonyl group.

While specific experimental data for this compound is limited, the UV-visible absorption characteristics of a closely related compound, (E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, in dimethylformamide show a maximum absorption (λmax) at 350 nm for the π-π* transition and at 273 nm for the n-π* transition nih.gov. It is expected that this compound would exhibit a similar absorption profile.

UV-Visible Absorption Data for a Representative Brominated Chalcone Derivative
CompoundSolventTransitionλmax (nm)
(E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneDimethylformamideπ-π350
n-π273

Fluorescence Emission Properties and Quantum Yields

The fluorescence properties of chalcones are highly dependent on their molecular structure and the surrounding environment. Many chalcone derivatives exhibit fluorescence, with emission maxima that are often sensitive to solvent polarity. An increase in solvent polarity can lead to a bathochromic shift in the emission spectrum, indicative of a more polar excited state, which is a characteristic of intramolecular charge transfer (ICT) states.

The presence of heavy atoms, such as bromine, in the molecular structure can significantly influence the fluorescence quantum yield (Φf). The heavy-atom effect can enhance the rate of intersystem crossing, the process where the molecule transitions from the singlet excited state (S₁) to the triplet excited state (T₁). This provides a non-radiative decay pathway that competes with fluorescence, often leading to a lower fluorescence quantum yield.

Specific fluorescence emission maxima and quantum yield data for this compound are not extensively reported. However, the general trend for halogenated chalcones suggests that their fluorescence may be weaker compared to non-halogenated analogs due to the heavy-atom effect.

Excited State Dynamics and Photostability

Upon photoexcitation, chalcone derivatives can undergo various relaxation processes from the excited state. One of the key processes is intramolecular charge transfer (ICT), where electron density is redistributed from the donor part of the molecule to the acceptor part. The dynamics of this process, including the lifetime of the excited state, are influenced by the solvent polarity and the nature of the substituents.

The photostability of chalcones is a critical aspect for their application in optical materials. The α,β-unsaturated carbonyl system, particularly the C=C double bond, is susceptible to photochemical reactions, most notably (E)-(Z) photoisomerization. Upon irradiation with UV light, the thermodynamically more stable (E)-isomer can be converted to the (Z)-isomer, leading to changes in the absorption spectrum and other photophysical properties. Prolonged exposure to UV radiation can also lead to photodegradation of the molecule. For brominated aromatic compounds, another potential degradation pathway under photochemical conditions is the cleavage of the carbon-bromine bond.

Influence of Substituent Position on Optical Properties

The position of substituents on the aromatic rings of the chalcone scaffold has a profound impact on their optical properties. In this compound, the bromine atoms are located at the para positions of both phenyl rings. This substitution pattern significantly influences the electronic properties of the molecule.

Coordination Chemistry and Materials Applications of Dibromochalcone Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with (E)-4,4'-Dibromochalcone as a ligand generally involves the reaction of the chalcone (B49325) with a metal salt in a suitable solvent. oaji.net The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Preparation of Transition Metal Complexes with Dibromochalcone Ligands

The preparation of metal complexes with chalcone-based ligands is typically achieved through the direct reaction of the ligand with a metal salt, such as a halide or acetate, in an appropriate solvent like ethanol (B145695) or methanol. oaji.netnajah.edu The reaction mixture is often refluxed to ensure complete complexation. oaji.net The solid complex can then be isolated by filtration, washed, and dried. The choice of the metal salt and solvent can influence the stoichiometry and coordination geometry of the resulting complex. Chalcones can form complexes with a variety of transition metals, including but not limited to iron(III), cobalt(II), nickel(II), and copper(II). alliedacademies.orgalliedacademies.org

Stoichiometry and Coordination Modes of Dibromochalcone Ligands

Chalcones can act as monodentate, bidentate, or even polydentate ligands depending on the number and position of donor atoms. alliedacademies.orgalliedacademies.org In many instances, chalcones coordinate to the metal center through the carbonyl oxygen atom. researchgate.net If a hydroxyl group is present in the ortho position of the phenyl ring, it can also participate in coordination, leading to the formation of a stable chelate ring. alliedacademies.orgalliedacademies.org For this compound, which lacks a hydroxyl group, coordination is expected to occur primarily through the carbonyl oxygen.

The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. najah.edu The final geometry of the complex, which can be tetrahedral, square planar, or octahedral, is determined by the coordination number of the metal ion and the nature of the ligand field. alliedacademies.orgalliedacademies.org Spectroscopic techniques such as infrared (IR) spectroscopy are crucial in determining the coordination mode. A shift in the stretching frequency of the carbonyl group (C=O) in the IR spectrum of the complex compared to the free ligand is indicative of its involvement in coordination. ajchem-a.com

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of this compound

Compound/Complexν(C=O) (cm⁻¹)
This compound~1660
[M(this compound)₂Cl₂]~1630

Note: This data is illustrative and based on typical shifts observed for similar chalcone complexes.

Electronic and Structural Properties of Coordination Compounds

The coordination of this compound to a metal center is expected to significantly alter the electronic and structural properties of both the ligand and the metal ion. These changes can be rationalized using ligand field theory and molecular orbital theory.

Impact of Coordination on Ligand Electronic Structure

Upon coordination to a metal ion, the electronic structure of the this compound ligand is perturbed. The donation of electron density from the carbonyl oxygen to the metal center can lead to a delocalization of π-electrons across the chalcone backbone. This can be observed through changes in the electronic absorption spectra (UV-Vis) of the complexes compared to the free ligand. najah.edu The π → π* and n → π* transitions of the chalcone moiety may experience a bathochromic (red) or hypsochromic (blue) shift upon complexation. najah.eduajchem-a.com These shifts provide insights into the nature and strength of the metal-ligand bond.

Ligand Field Theory and Molecular Orbital Theory Applications

Ligand field theory (LFT) and molecular orbital (MO) theory are powerful frameworks for describing the bonding and electronic structure of transition metal complexes. purdue.eduwikipedia.orgbritannica.com LFT, an extension of crystal field theory, considers the covalent interactions between the metal d-orbitals and the ligand orbitals. purdue.edulibretexts.org The interaction between the this compound ligand and the metal d-orbitals leads to the splitting of the d-orbitals into different energy levels. libretexts.org The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligand. britannica.com

MO theory provides a more complete picture of the bonding by considering the formation of bonding, anti-bonding, and non-bonding molecular orbitals from the overlap of metal and ligand orbitals. purdue.edupsgcas.ac.in The electronic transitions observed in the UV-Vis spectra of the complexes can be assigned to transitions between these molecular orbitals, including d-d transitions and charge transfer bands. najah.edu The magnetic properties of the complexes, such as paramagnetism or diamagnetism, are also explained by the filling of these molecular orbitals. du.edu.eg

Advanced Materials Science Applications

The unique electronic properties of metal complexes derived from chalcone ligands make them promising candidates for various applications in materials science. The presence of the extended π-conjugated system in this compound, coupled with the presence of a transition metal center, can give rise to interesting optical and catalytic properties.

Chalcone derivatives are known to exhibit nonlinear optical (NLO) properties, which are enhanced by the presence of donor and acceptor groups that facilitate intramolecular charge transfer. researchgate.net The coordination of a metal ion to the chalcone can further modulate these NLO properties. mdpi.com Such materials have potential applications in optical devices, including optical limiting and frequency conversion. researchgate.netrsc.org

Furthermore, transition metal complexes are widely used as catalysts in a variety of organic transformations. researchgate.net Chalcone-based metal complexes have been explored for their catalytic activity in oxidation and other reactions. researchgate.net The catalytic efficiency is often influenced by the nature of the metal center and the ligand framework. The this compound ligand could potentially be used to create novel catalysts for various chemical processes. Additionally, some chalcone complexes have shown promise as luminescent materials, with potential applications in sensors and displays. core.ac.uknih.gov

Development of Luminescent Molecular Materials

This compound and related chalcone derivatives have garnered significant interest in the development of luminescent molecular materials due to their inherent photophysical properties. Chalcones are characterized by a core structure consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, which forms an extended π-conjugated system capable of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This ICT process is fundamental to their luminescence, and the nature and position of substituents on the aromatic rings can significantly tune these properties. mdpi.com

The presence of bromine atoms at the 4 and 4' positions in this compound influences the electronic distribution within the molecule. As electron-withdrawing groups, the bromine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy of the ICT state and, consequently, the emission wavelength and quantum yield. The fluorescence of chalcone derivatives is often highly sensitive to the surrounding environment, exhibiting solvatochromism, where the emission color changes with the polarity of thesolvent. researchgate.netmdpi.com This sensitivity makes them promising candidates for use as fluorescent probes and sensors. researchgate.net

Research into various chalcone derivatives has demonstrated their potential as highly emissive compounds. researchgate.net For instance, donor-acceptor structured chalcones have been shown to exhibit large Stokes shifts (the difference between the absorption and emission maxima) and excitation-dependent fluorescence, also known as the red-edge effect. researchgate.net These properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and bio-imaging, as they can minimize self-absorption and allow for tunable emissions. researchgate.netresearchgate.net The fundamental structure of this compound provides a robust scaffold for creating novel functional materials with tailored luminescent characteristics for advanced optical applications.

Table 1: Photophysical Properties of Representative Chalcone Derivatives

Chalcone DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Key FeatureReference
Chalcone~300-340Varies with solvent/substituentsVariesCore chromophore researchgate.netnih.gov
Donor-Acceptor Substituted ChalconesVariesVaries> 140Large Stokes shift, Red-Edge Effect researchgate.net
2'-hydroxy-4,4',6'-trimethoxychalcone (HCH)306VariesVariesAggregation-Induced Emission Enhancement (AIEE) mdpi.com
4-Bromochalcone (B160694)~320Not specifiedNot specifiedStudied for Nonlinear Optical (NLO) properties researchgate.net

Design of Molecular Switches

The structural backbone of this compound is inherently suited for the design of molecular switches. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, heat, or an electric field. researchgate.net For chalcones, the primary mechanism for photoswitching is the E/Z (or trans/cis) isomerization around the central carbon-carbon double bond of the enone linker. researchgate.netresearchgate.net

The (E)-isomer of 4,4'-Dibromochalcone, which is generally the more thermodynamically stable form, can be converted to the higher-energy (Z)-isomer upon irradiation with light of a specific wavelength, typically in the UV region corresponding to the molecule's π-π* absorption band. researchgate.netmdpi.com This photoisomerization event induces a significant change in the molecule's geometry, altering its physical and chemical properties, such as its absorption spectrum, dipole moment, and ability to interact with its environment. The reverse process, converting the Z-isomer back to the E-isomer, can often be triggered by irradiation with a different wavelength of light or by thermal relaxation. researchgate.netmdpi.com

The efficiency of this switching process, including the quantum yield of isomerization and the stability of the respective isomers, is influenced by the electronic nature of the substituents on the phenyl rings. researchgate.net The bromine atoms in this compound affect the energy landscape of the ground and excited states, thereby influencing the kinetics of the isomerization. The development of chalcone-based molecular switches has been explored in various contexts, including their incorporation into polymer matrices to create photoresponsive materials where properties like liquid crystal alignment can be controlled by light. researchgate.net This reversible control over molecular structure at the nanoscale makes this compound a potential component for molecular-level data storage, sensors, and light-controlled devices.

Utilization in Organic Electronic Devices and Semiconductor Materials

The conjugated π-system of this compound endows it with semiconductor properties, making it a candidate for use in organic electronic devices. koyauniversity.orgresearchgate.net Organic semiconductors are the active components in a range of devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (solar cells). researchgate.netresearchgate.net The performance of these devices is critically dependent on the electronic properties of the organic material, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). um.edu.mymdpi.com

Chalcones are considered promising materials for optoelectronics because their HOMO-LUMO gap can be readily tuned through synthetic modification of the aromatic rings, allowing for the optimization of charge injection and transport properties. um.edu.myum.edu.my A smaller energy gap is generally indicative of a material's suitability for facilitating charge transfer. um.edu.my

Theoretical and experimental studies on a closely related brominated chalcone compound have provided insight into its electronic properties. Density Functional Theory (DFT) calculations and UV-visible spectroscopy have been used to determine the HOMO-LUMO gap, which is a key indicator of a material's potential as a semiconductor. koyauniversity.orgresearchgate.net Experimental measurements for a brominated chalcone derivative dissolved in DMSO revealed an optical band gap of 3.17 eV, confirming its semiconductor nature. koyauniversity.orgresearchgate.net The presence of bromine atoms can enhance intermolecular interactions, potentially aiding in molecular packing in the solid state, which is crucial for efficient charge transport in thin-film devices. These findings suggest that this compound is a viable candidate for investigation as an active material in the development of new, low-cost, and flexible organic electronic devices.

Table 2: Electronic Properties of a Representative Brominated Chalcone Derivative

PropertyExperimental ValueTheoretical Value (DFT)SignificanceReference
Optical Band Gap (Eg)3.17 eV3.33 eVIndicates semiconductor behavior. koyauniversity.orgresearchgate.net
HOMO-LUMO Energy Gap-4.325 eVReflects chemical activity and charge transfer capability. koyauniversity.org
Absorption Max (λmax in DMSO)~321 nm~330 nmDefines light absorption range for optoelectronic applications. koyauniversity.orgresearchgate.net

Role as Ligands in Catalysis

The molecular structure of this compound contains functional groups that enable it to act as a ligand in coordination chemistry, forming metal complexes that can function as catalysts. The α,β-unsaturated ketone moiety is a key feature, offering potential coordination sites for metal ions. Specifically, the carbonyl oxygen and the olefinic double bond can coordinate to a metal center, allowing the chalcone to act as a bidentate ligand. This coordination can stabilize the metal ion and modulate its electronic properties and reactivity.

Transition metal complexes are central to homogeneous catalysis, and the design of the ligand is crucial for controlling the catalyst's activity, selectivity, and stability. While specific catalytic applications utilizing this compound as a ligand are not extensively documented in the reviewed literature, the broader class of chalcone derivatives has been investigated for this purpose. Metal complexes incorporating chalcone-based ligands have been explored for their potential in various catalytic transformations, such as oxidation reactions.

The coordination of a metal to the chalcone scaffold can create a unique steric and electronic environment around the metal center. The electron-withdrawing nature of the two bromine atoms in this compound would influence the electron density on the coordinating atoms, thereby affecting the Lewis acidity of the metal center and its subsequent catalytic performance. This tunability suggests that this compound is a viable candidate for the development of novel transition metal catalysts for a range of organic synthesis applications.

Solid State Chemistry and Crystal Engineering of E 4,4 Dibromochalcone

Supramolecular Chemistry and Intermolecular Interactions

The arrangement of (E)-4,4'-Dibromochalcone molecules in the solid state is governed by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking, work in concert to create a stable, three-dimensional supramolecular assembly. Understanding these interactions is fundamental to the field of crystal engineering, as they determine the crystal packing and, consequently, the material's physical properties.

Halogen Bonding Interactions Involving Bromine Atoms

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). The strength of this bond increases in the order Cl < Br < I. nih.gov In this compound, the two bromine atoms are key players in forming such interactions.

Several types of halogen bonds involving bromine are documented in similar molecular structures:

Br···Br Interactions : These interactions are common in brominated aromatic compounds. In the crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl], a Br···Br separation of 3.4204 (8) Å is observed, which is shorter than the sum of the van der Waals radii, indicating a significant halogen bond. nih.gov

C-Br···O Interactions : The carbonyl oxygen in the chalcone (B49325) scaffold can act as a halogen bond acceptor. Putative halogen bonds of the C-Br···O type have been identified in the crystal packing of related compounds, influencing the supramolecular architecture. researchgate.net

C-Br···π Interactions : The electron-rich π-systems of the aromatic rings can also act as acceptors for the electrophilic bromine atom.

The directionality and strength of these halogen bonds make them a powerful tool in crystal engineering for constructing desired supramolecular assemblies. nih.govrsc.org

π-π Stacking and Van der Waals Forces

Given the presence of two phenyl rings, π-π stacking is a significant contributor to the crystal packing of this compound. These interactions occur between the aromatic rings of adjacent molecules and can adopt several geometries, such as face-to-face or edge-to-face (T-shaped) arrangements. quora.com In the crystal of a related biphenyl (B1667301) derivative, weak π–π stacking interactions with centroid–centroid separations of 4.044 (2) and 4.063 (3) Å are observed. nih.gov While weaker than hydrogen or halogen bonds on a per-interaction basis, the cumulative effect of these forces is substantial. quora.com

Van der Waals forces, which are driven by induced electrical interactions between molecules in close proximity, are ubiquitous and provide a general cohesive force that stabilizes the crystal lattice. quora.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com The surface is generated by partitioning the crystal electron density into molecular fragments, allowing for the mapping of different properties, such as the normalized contact distance (d_norm), onto the surface. mdpi.comresearchgate.net

Key features of Hirshfeld analysis include:

d_norm Surface : This map highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, representing the most significant interactions, such as strong hydrogen or halogen bonds. mdpi.comresearchgate.net

2D Fingerprint Plots : These plots provide a quantitative summary of the intermolecular contacts. They are a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. mdpi.com Each type of interaction (e.g., H···H, C···H, Br···H) has a characteristic appearance on the plot, and the area under the peaks can be used to calculate the percentage contribution of each contact to the total Hirshfeld surface area. mdpi.comresearchgate.net

While specific data for this compound is not available, analysis of related brominated chalcones provides insight into the expected distribution of intermolecular contacts.

Illustrative Hirshfeld Surface Contact Percentages for Related Bromochalcone Derivatives
Intermolecular Contact(E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one [%] researchgate.net3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one [%] mdpi.com
H···H19.250.04
Br···H / H···Br14.212.4
C···H / H···C12.021.6
O···H / H···O8.0-
C···C14.8-
Cl···H / H···Cl23.6-

Molecular Packing Arrangements in Crystal Lattices

The interplay of the aforementioned intermolecular forces dictates the specific three-dimensional arrangement, or molecular packing, of this compound in its crystal lattice. In many organic molecules, including chalcones and biphenyls, molecules often pack in a centrosymmetric fashion. nih.gov

Common packing motifs are driven by the dominant interactions:

Chain Formation : Directional forces like hydrogen and halogen bonds can link molecules into one-dimensional chains. nih.govnih.gov

Sheet Formation : These chains can then be further associated through weaker forces like π-π stacking or van der Waals interactions to form two-dimensional sheets.

3D Network : The sheets ultimately stack to form a three-dimensional supramolecular network. nih.gov

For example, in some brominated compounds, molecules are connected through halogen bonds to form one-dimensional ribbons, which then stack in a slipped manner through C—H···Br and π–π interactions to generate the final 3D structure. nih.gov The specific packing arrangement has a direct impact on the material's properties, such as its melting point, solubility, and optical characteristics.

Principles of Crystal Engineering Applied to Dibromochalcone Derivatives

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com For dibromochalcone derivatives, the principles of crystal engineering can be applied to control their solid-state architecture and function.

The tunability of non-covalent interactions is a key aspect. The strength of halogen bonds, for instance, can be modulated by introducing electron-withdrawing or electron-donating groups elsewhere on the molecule. researchgate.net By systematically modifying the substituents on the phenyl rings of the chalcone scaffold, it is possible to:

Influence Packing Motifs : Introducing groups capable of forming strong hydrogen bonds can favor certain packing arrangements over others.

Control Polymorphism : Polymorphs are different crystal structures of the same compound. Subtle changes in substituents can alter the energetic landscape of crystallization, leading to the formation of a specific polymorph with unique properties.

Design Co-crystals : this compound can be co-crystallized with other molecules (co-formers) that have complementary functional groups. For example, co-crystallization with strong halogen bond acceptors like pyridines can lead to the predictable formation of robust 1D or 2D networks held together by strong C-Br···N interactions. rsc.org

Through the strategic application of these principles, dibromochalcone derivatives can be engineered to create new materials with tailored optical, electronic, or pharmaceutical properties.

Influence of Solvent and Crystallization Conditions on the Solid-State Conformation of this compound Remains an Area for Further Investigation

A comprehensive review of available scientific literature reveals a notable gap in the specific investigation of how different solvents and crystallization conditions directly influence the solid-state conformation of the chemical compound this compound. While the general principles of crystal engineering suggest that solvent polarity, hydrogen bonding capability, and evaporation rate can significantly impact molecular packing and potentially lead to polymorphism, specific experimental data and detailed research findings for this particular chalcone derivative are not extensively documented in the public domain.

The solid-state conformation of a molecule is dictated by a delicate balance of intermolecular interactions, such as halogen bonding, π-π stacking, and van der Waals forces. The choice of solvent during crystallization can modulate these interactions. For instance, a polar solvent might compete for hydrogen bonding sites on the molecule, leading to a different packing arrangement compared to crystallization from a nonpolar solvent. Similarly, the rate of crystal growth, which is heavily influenced by the crystallization technique (e.g., slow evaporation, vapor diffusion, cooling crystallization), can determine whether a kinetically or thermodynamically favored polymorph is formed. Each polymorph can exhibit distinct physical properties, including melting point, solubility, and bioavailability, stemming from variations in their crystal lattices and molecular conformations.

For many organic molecules, researchers have successfully isolated and characterized multiple polymorphic forms by systematically varying the crystallization solvent and conditions. This often involves screening a wide range of solvents with diverse properties and employing various crystallization methods. The resulting crystal structures are then typically analyzed using single-crystal X-ray diffraction to elucidate the precise molecular conformation and packing.

Without access to multiple crystallographic datasets for this compound obtained from different solvents, a detailed analysis of the solvent's influence on its solid-state conformation, including specific dihedral angles, bond lengths, and packing motifs, cannot be provided at this time. Such an investigation would require a dedicated experimental study involving the systematic crystallization of this compound from a range of solvents and subsequent single-crystal X-ray diffraction analysis of the resulting crystals.

Therefore, the elucidation of the relationship between solvent, crystallization conditions, and the solid-state structure of this compound presents a clear opportunity for future research in the field of crystal engineering and materials science.

Q & A

Q. How can researchers align this compound studies with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

  • Methodological Answer: Deposit raw spectral data in repositories like Zenodo or ChemSpider with DOI links. Use standardized metadata (e.g., SMILES notation: Brc1ccc(C=O)cc1/C=C/c2ccc(Br)cc2). For biological assays, follow MIAME or MIAPE guidelines. Include experimental protocols in Supplementary Information with equipment model numbers (e.g., Bruker AVANCE III HD 400 MHz) .

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